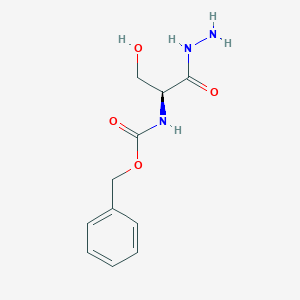

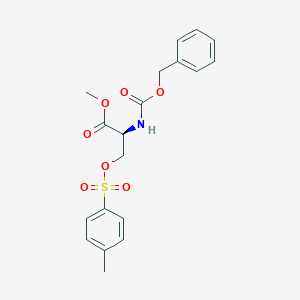

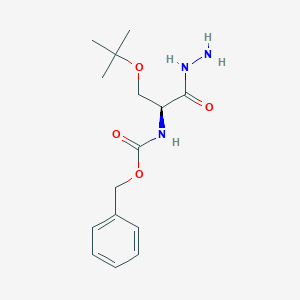

Z-N-ME-L-2-Aminohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Hydrophobic and Flexible Structural Element

6-Aminohexanoic acid is recognized for its hydrophobic and flexible structural characteristics. Its significance extends beyond its clinical use as an antifibrinolytic drug, finding relevance in the chemical synthesis of modified peptides and the production of polyamide synthetic fibers like nylon. Additionally, it serves as a linker in various biologically active structures, demonstrating its versatility in molecule structuring and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Alternative Fuel in Gel Combustion Synthesis

The compound has been used as an alternative fuel in the synthesis of spinel ferrites like CoFe2O4, ZnFe2O4, and MgFe2O4 via gel combustion synthesis. Its utilization demonstrated an ignition temperature lower than traditional fuels such as urea and citric acid, indicating its potential in materials synthesis with applications in magnetics and catalysis (Chavarriaga, Lopera, Franco, Bergmann, & Alarcón, 2020).

Functionalization of Nanoparticles for Biomedical Applications

6-Aminohexanoic acid has been applied in the functionalization of nanoparticles, such as in the creation of ZnO@Gd2O3 nanosystems for use as contrast agents in Magnetic Resonance Imaging (MRI). This application showcases its role in enhancing the biomedical utility of nanoparticles, offering a promising avenue for improved diagnostic imaging techniques (Babayevska, Florczak, Woźniak-Budych, Jarek, Nowaczyk, Zalewski, & Jurga, 2017).

Luminescent Probes for Bioimaging

The use of 6-aminohexanoic acid in the synthesis of water-soluble and surface-functionalized upconversion nanophosphors (UCNPs) highlights its significance in the development of luminescent probes for fluorescence bioimaging. These UCNPs, designed for high-quality imaging applications, represent an innovative approach to bioimaging, facilitating targeted and efficient imaging processes (Cao, Yang, Gao, Zhou, Li, & Li, 2011).

Mechanism of Action

Target of Action

Z-N-ME-L-2-Aminohexanoic acid is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the lysine residue, such as proteolytic enzymes like plasmin . Plasmin is the enzyme responsible for fibrinolysis, a process that prevents blood clots from growing and becoming problematic .

Mode of Action

Z-N-ME-L-2-Aminohexanoic acid acts as an effective inhibitor for its target enzymes . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition prevents the breakdown of fibrin, thus reducing fibrinolysis and promoting clot formation .

Biochemical Pathways

The compound primarily affects the fibrinolytic pathway . By inhibiting plasminogen activators, it reduces the conversion of plasminogen to plasmin, thereby decreasing the breakdown of fibrin clots . This action can have downstream effects on various physiological processes, including hemostasis and wound healing .

Pharmacokinetics

Its analogue, aminocaproic acid, is known to be metabolized in the kidney and has an elimination half-life of approximately 2 hours

Result of Action

The primary result of Z-N-ME-L-2-Aminohexanoic acid’s action is the reduction of fibrinolysis, leading to the stabilization of fibrin clots . This can be beneficial in conditions where excessive bleeding is a concern, such as certain bleeding disorders .

properties

IUPAC Name |

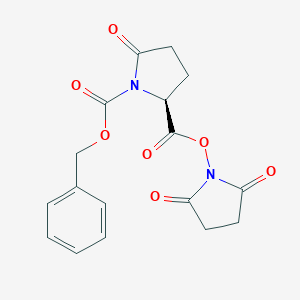

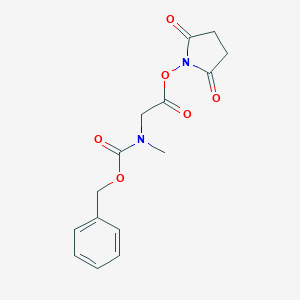

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGUBDEWMLBRB-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-N-ME-L-2-Aminohexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

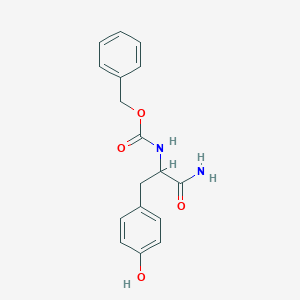

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)